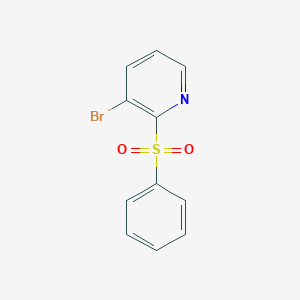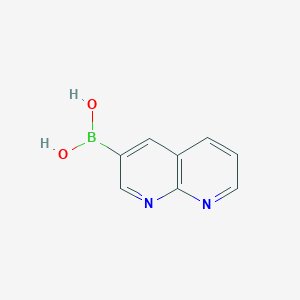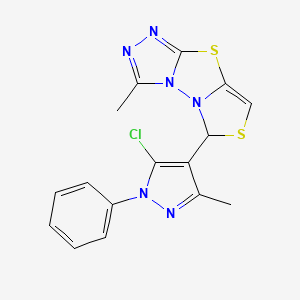
3-Bromo-2-(phenylsulfonyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Bromo-2-(phenylsulfonyl)pyridine: is an organic compound with the molecular formula C11H8BrNO2S It is a derivative of pyridine, substituted with a bromine atom at the third position and a phenylsulfonyl group at the second position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-(phenylsulfonyl)pyridine typically involves the bromination of 2-(phenylsulfonyl)pyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified by recrystallization or column chromatography.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions:
Substitution Reactions: 3-Bromo-2-(phenylsulfonyl)pyridine can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, where the bromine atom is replaced by an aryl or vinyl group using palladium catalysts and boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Suzuki-Miyaura Coupling: This reaction uses palladium catalysts, boronic acids, and bases like potassium carbonate in solvents such as toluene or ethanol.
Major Products:
Substitution Reactions: Products depend on the nucleophile used. For example, using sodium azide would yield 3-azido-2-(phenylsulfonyl)pyridine.
Coupling Reactions: Products are typically biaryl compounds, where the pyridine ring is connected to another aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: 3-Bromo-2-(phenylsulfonyl)pyridine is used as an intermediate in organic synthesis, particularly in the preparation of more complex heterocyclic compounds.
Biology and Medicine:
Industry: In the chemical industry, this compound can be used in the synthesis of advanced materials and as a building block for various chemical products.
Wirkmechanismus
The mechanism of action for 3-Bromo-2-(phenylsulfonyl)pyridine in chemical reactions involves the activation of the bromine atom, making it susceptible to nucleophilic attack or coupling reactions. The phenylsulfonyl group can also influence the reactivity of the pyridine ring by withdrawing electron density, thus affecting the overall reactivity of the compound.
Vergleich Mit ähnlichen Verbindungen
3-Bromo-2-hydroxypyridine: Similar in structure but with a hydroxyl group instead of a phenylsulfonyl group.
2-(Phenylsulfonyl)pyridine: Lacks the bromine atom, making it less reactive in certain substitution and coupling reactions.
Uniqueness: 3-Bromo-2-(phenylsulfonyl)pyridine is unique due to the presence of both the bromine atom and the phenylsulfonyl group, which together enhance its reactivity and make it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
950693-95-5 |
|---|---|
Molekularformel |
C11H8BrNO2S |
Molekulargewicht |
298.16 g/mol |
IUPAC-Name |
2-(benzenesulfonyl)-3-bromopyridine |
InChI |
InChI=1S/C11H8BrNO2S/c12-10-7-4-8-13-11(10)16(14,15)9-5-2-1-3-6-9/h1-8H |
InChI-Schlüssel |
AHNKORKLONCCJU-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC=N2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]octanal](/img/structure/B12633802.png)
![N-[(4-fluorophenyl)methyl]-5-(4-methylphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B12633803.png)




![6-Fluoro-1-(phenylsulfonyl)-2-[(2S)-2-pyrrolidinylmethyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12633817.png)

![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-5-ol](/img/structure/B12633823.png)
![(3S,3'aR,8'aS,8'bS)-2'-(4-chloro-2-methoxy-5-methylphenyl)-5-fluorospiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione](/img/structure/B12633825.png)



